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Compound of Interest

Compound Name: Cinnarizine-d8

Cat. No.: B7796637 Get Quote

An In-depth Examination of its Physicochemical Properties, Mechanism of Action, and Relevant

Experimental Protocols

This technical guide provides a comprehensive overview of Cinnarizine-d8, a deuterated

analog of the versatile drug Cinnarizine. This document is intended for researchers, scientists,

and professionals in drug development, offering detailed information on its chemical properties,

multifaceted mechanism of action, and key experimental methodologies.

Core Physicochemical Data
Cinnarizine-d8 is a valuable tool in pharmacokinetic and metabolic studies, where its distinct

mass allows for differentiation from its non-deuterated counterpart.
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Property Value Reference

CAS Number 1185242-27-6 [1][2]

Molecular Formula C₂₆H₂₀D₈N₂ [1][2]

Molecular Weight 376.56 g/mol [3][4]

Alternate CAS (free base) 1185242-27-6 [5]

Synonyms

1-benzhydryl-2,2,3,3,5,5,6,6-

octadeuterio-4-[(E)-3-

phenylprop-2-enyl]piperazine,

Cinnarizine D8

[1][6]

Mechanism of Action
Cinnarizine exhibits a complex pharmacological profile, acting on multiple molecular targets to

produce its therapeutic effects. Its mechanism is primarily attributed to its activity as a calcium

channel blocker, a histamine H1 receptor antagonist, and a dopamine D2 receptor antagonist.

[7][8]

Calcium Channel Blockade
Cinnarizine functions as a selective antagonist of T-type and L-type voltage-gated calcium

channels.[8] By inhibiting the influx of calcium into cells, particularly in vascular smooth muscle

and vestibular hair cells, it leads to vasodilation and a reduction in the excitability of the

vestibular system.[7][9] This action is central to its efficacy in treating vertigo and motion

sickness.

Histamine H1 Receptor Antagonism
As a first-generation antihistamine, Cinnarizine competitively binds to H1 receptors in the brain,

which contributes to its antiemetic and sedative properties.[10] This antagonism helps to

alleviate the symptoms of motion sickness.

Dopamine D2 Receptor Antagonism
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Cinnarizine also demonstrates binding to dopamine D2 receptors, an action that may contribute

to its side effect profile, including the potential for drug-induced parkinsonism.[8][9]

Signaling Pathways
The diverse pharmacological effects of Cinnarizine are a result of its interaction with distinct

signaling cascades.
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In Vitro Dissolution Testing of Cinnarizine Tablets
This protocol outlines a standard in vitro dissolution test for Cinnarizine tablets, which is crucial

for quality control and formulation development.

Apparatus Setup

Procedure

USP Apparatus II (Paddle)

Start Dissolution

900 mL of 0.1 M HCl or pH 2.0 Buffer 37 ± 0.5 °C 50 rpm

Withdraw Aliquots at
Predetermined Time Points

Replace with Fresh Medium Analyze Samples by
UV-Vis Spectrophotometry (253 nm)

Calculate % Drug Release

Click to download full resolution via product page

In Vitro Dissolution Workflow

Methodology:

Apparatus: USP Dissolution Apparatus II (Paddle).[11]

Dissolution Medium: 900 mL of hydrochloric acid buffer pH 2.0.[11]
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Temperature: 37 ± 0.5°C.[11]

Paddle Speed: 50 rpm.[11]

Procedure:

Place one Cinnarizine tablet in each dissolution vessel.

Start the apparatus.

Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60

minutes).

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution

medium.

Filter the samples.

Analyze the concentration of Cinnarizine in the samples using a UV-Vis spectrophotometer

at a wavelength of 253 nm.[11]

Calculate the cumulative percentage of drug released at each time point.

Histamine H1 Receptor Binding Assay
This radioligand binding assay is a fundamental method to determine the affinity of Cinnarizine

for the histamine H1 receptor.

Methodology:

Materials:

Membrane preparations from cells expressing the human histamine H1 receptor.

Radioligand: [³H]mepyramine.[12]

Non-specific binding control: Mianserin or another suitable H1 antagonist.

Assay buffer.
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Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the membrane preparation with varying concentrations of [³H]mepyramine in the

presence (for non-specific binding) and absence (for total binding) of a high concentration

of a competing non-labeled ligand.

To determine the inhibitory constant (Ki) of Cinnarizine, incubate the membranes with a

fixed concentration of [³H]mepyramine and varying concentrations of Cinnarizine.

After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters

to separate bound from free radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using appropriate software to determine the dissociation constant (Kd) of

the radioligand and the Ki of Cinnarizine.[13]

In Vivo Pharmacokinetic Study in Rabbits
This protocol provides a framework for evaluating the pharmacokinetic profile of Cinnarizine in

a rabbit model.

Methodology:

Animals: Healthy adult rabbits.

Drug Administration: Administer a defined dose of Cinnarizine (e.g., in a transfersomal gel

formulation for aural delivery or as an oral tablet).[14][15]
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Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time

points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Analysis:

Extract Cinnarizine from the plasma samples.

Quantify the concentration of Cinnarizine in the plasma samples using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

Pharmacokinetic Analysis:

Plot the plasma concentration of Cinnarizine versus time.

Calculate key pharmacokinetic parameters, including:

Maximum plasma concentration (Cmax)

Time to reach maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Elimination half-life (t½)

Conclusion
Cinnarizine-d8 is an essential tool for detailed pharmacokinetic and metabolic investigations of

Cinnarizine. A thorough understanding of its physicochemical properties and its complex

mechanism of action, involving the blockade of calcium channels and antagonism of histamine

H1 and dopamine D2 receptors, is critical for its effective use in research. The experimental

protocols provided in this guide offer a solid foundation for conducting in vitro and in vivo

studies to further elucidate the pharmacological profile of this important molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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